2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole family, characterized by a tricyclic core comprising fused pyrimidine and indole rings. The structure includes a 3-methyl substituent at the pyrimidine ring, a 4-oxo group, and a sulfanyl-acetamide side chain linked to a 4-methylphenyl group. Its molecular formula is C₂₁H₁₈N₄O₂S, with a molecular weight of 390.46 g/mol (calculated). The compound is structurally analogous to TLR4 ligands reported in the literature, where modifications to the pyrimidoindole core and acetamide substituents influence receptor binding and selectivity .
Properties
IUPAC Name |
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-12-7-9-13(10-8-12)21-16(25)11-27-20-23-17-14-5-3-4-6-15(14)22-18(17)19(26)24(20)2/h3-10,22H,11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWKZBRJNSSHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrimidoindole core, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient reaction conditions and the implementation of large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it could be investigated for drug development.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrimido[5,4-b]indoles and acetamide derivatives, focusing on substituent effects, biological activity, and synthetic pathways.
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Activity: The 3-methyl and 4-oxo groups on the pyrimidoindole core are critical for maintaining structural rigidity, as seen in TLR4-active analogs . Bulkier groups (e.g., cyclohexyl in compound 48) reduce solubility but increase receptor binding affinity due to hydrophobic interactions .
Synthetic Pathways: The target compound is synthesized via a HATU-mediated coupling of the pyrimidoindole-thiol intermediate with 4-methylphenylamine, analogous to methods described for compound 19 (83.6% yield) .
The 4-methylphenyl group may reduce off-target effects compared to electron-deficient aryl groups (e.g., trifluoromethoxy in ), which often exhibit nonspecific binding .
Critical Analysis of Evidence
- Contradictions : highlights incomplete oxidation during synthesis, but this is irrelevant to the target compound, which retains the sulfanyl group .
- Gaps: No direct enzymatic or cellular activity data exist for the target compound.
- Methodological Strengths : Structural confirmation via NMR and HRMS (as in and ) ensures reliability in compound characterization .
Biological Activity
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound known for its potential biological activities. It features a unique pyrimidoindole core structure that has garnered attention in medicinal chemistry, particularly for its therapeutic implications in cancer and other diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and structural characteristics.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H18N4O2S
- Molecular Weight : 378.45 g/mol
- CAS Number : 537667-86-0
The structure includes a pyrimidoindole core linked to a sulfanyl group and an acetamide moiety, which may influence its interactions with biological targets.
The mechanism of action of this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Interaction : It could bind to various receptors, modulating their activity and influencing downstream signaling.
- Cellular Effects : By interacting with biological macromolecules, it may induce cellular responses such as apoptosis or cell cycle arrest.
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance:
- Cytotoxicity Studies : Compounds related to the pyrimidoindole class have shown IC50 values indicating potent cytotoxic effects against several cancer cell lines. For example:
- MCF7 (breast cancer): IC50 = 3.79 µM
- A549 (lung cancer): IC50 = 26 µM
These findings suggest that this compound may possess similar anticancer properties.
Other Biological Activities
In addition to anticancer effects, compounds in this class may exhibit:
- Anti-inflammatory Properties : Some pyrimidoindole derivatives have been reported to reduce inflammation markers in vitro.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
Case Studies
-
Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various pyrimidoindole derivatives on different cancer cell lines. The results indicated that modifications on the indole core significantly influenced potency and selectivity against cancer cells.
Compound Cell Line IC50 (µM) A MCF7 3.79 B A549 26 C HepG2 15 - Mechanistic Insights : Another study utilized molecular docking simulations to predict binding affinities of similar compounds to specific receptors involved in cancer progression. These simulations suggested that structural features such as the sulfanyl group enhance binding interactions.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the pyrimidoindole core.
- Introduction of the sulfanyl group through nucleophilic substitution.
- Acetamide formation via acylation reactions.
Optimization strategies in industrial settings focus on maximizing yield and purity through high-throughput screening and continuous flow chemistry techniques.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
